molecular formula C17H18OS2 B1343441 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-99-9

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1343441
CAS No.: 898780-99-9
M. Wt: 302.5 g/mol
InChI Key: JFIXLMJNUNSTLK-UHFFFAOYSA-N
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Description

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone is a high-purity chemical compound offered for research and development purposes. This compound is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or personal use. As a propiophenone derivative featuring dual thiomethyl functional groups, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Thiomethyl-substituted aromatic compounds are of significant interest in the development of novel heterocyclic systems and for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential in creating more complex molecular architectures, particularly in the synthesis of sulfur-containing heterocycles like 1,3,4-oxadiazoles, which are known to exhibit a range of biological activities. The presence of the propiophenone core also makes it a point of interest for studying ketone-based reactions and transformations. The compound's structure suggests potential for interaction with biological targets; related thiomethyl-phenylpropanoic acid derivatives have been identified as inhibitors of enzymes such as human neutrophil collagenase (MMP8), indicating the relevance of such chemical scaffolds in biochemical and pharmacological probe development. Researchers investigating enzyme inhibition or signal transduction pathways may find this compound useful for constructing inhibitor libraries.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS2/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXLMJNUNSTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644370
Record name 1-[2-(Methylsulfanyl)phenyl]-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-99-9
Record name 1-[2-(Methylthio)phenyl]-3-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylsulfanyl)phenyl]-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone involves several steps. One common method includes the reaction of 2-methylthiophenol with 4-methylthiophenylpropiophenone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) workshop to ensure high purity and quality .

Chemical Reactions Analysis

2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Dichloro derivatives (e.g., 2',3' and 2',4') share identical formulas but differ in substitution positions, which may alter steric hindrance and electronic distribution.
  • Synthetic Accessibility: suggests that propiophenone derivatives react with sulfur and morpholine to form thioethers, implying that thiomethyl groups in these compounds could be introduced via similar pathways. However, halogenation steps (e.g., chlorination/fluorination) would require tailored conditions .

Reactivity and Stability

  • α-Functionalization: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide in the presence of cesium carbonate, yielding α-selenated products.
  • Thermal Stability : Chlorine’s electronegativity likely enhances thermal stability compared to fluorine, though direct data are absent in the evidence.

Commercial and Research Status

  • Discontinued Products : The 2'-chloro-4'-fluoro derivative (CAS 794573-87-8) and others are marked as discontinued, possibly due to synthesis complexity or niche applications .
  • Safety Profiles : Safety Data Sheets () list hazard statements as unspecified ("-"), suggesting moderate handling risks under standard conditions.

Biological Activity

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18S2
  • Molecular Weight : 290.46 g/mol
  • CAS Number : 898795-02-3

The compound features a propiophenone backbone with thiomethyl groups that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, this compound was shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies using MCF-7 breast cancer cells demonstrated that this compound can induce apoptosis (programmed cell death) through the activation of caspase pathways. The compound's efficacy was compared with known chemotherapeutics, showing promising results in reducing cell viability at micromolar concentrations .

The proposed mechanism of action for this compound involves:

  • Interaction with Cellular Targets : The thiomethyl groups may facilitate binding to specific cellular receptors or enzymes.
  • Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed, contributing to apoptosis in cancer cells.
  • Inhibition of Key Signaling Pathways : The compound may interfere with signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various thioketones included this compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Cancer Cell Line Testing

In another significant study, the effects of this compound on MCF-7 cells were evaluated. The compound was found to decrease cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment, indicating strong anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in MCF-7 cells
MechanismROS production, caspase activation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, and how can purity be optimized?

  • Methodological Answer : A Friedel-Crafts acylation followed by thiomethylation via nucleophilic substitution is commonly employed. Key steps include using anhydrous conditions for thiomethyl group introduction (e.g., NaSH/MeOH under inert atmosphere). Purity optimization (>98%) requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization in ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .

Q. How should researchers handle stability issues during storage of this compound?

  • Methodological Answer : The thiomethyl groups are prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic TLC or LC-MS. For long-term stability, consider lyophilization after dissolution in degassed solvents. Waste must be segregated and treated as hazardous sulfur-containing organic waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm aromatic protons and thiomethyl (-SCH₃) signals (δ ~2.5 ppm).
  • FT-IR for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches.
  • High-resolution MS (HRMS) for molecular ion validation. Cross-reference with computational simulations (DFT) for structural validation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NOESY correlations or unexpected HRMS adducts) be resolved?

  • Methodological Answer : Contradictions often arise from impurities or dynamic equilibria (e.g., thiol-thione tautomerism). Strategies:

  • Variable-temperature NMR to detect tautomeric shifts.
  • Ion mobility spectrometry-MS to differentiate adducts.
  • Theoretical modeling (e.g., Gaussian09) to predict tautomer stability and compare with experimental data. Document anomalies in supplementary materials for reproducibility .

Q. What methodologies are suitable for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Investigate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using the thiomethyl groups as directing/protecting groups. Optimize conditions via DoE (Design of Experiments): vary catalyst (Pd(OAc)₂ vs. PdCl₂), ligands (XPhos), and solvents (toluene/DMF). Monitor regioselectivity via LC-MS and isolate products for X-ray crystallography .

Q. How can researchers design experiments to probe the compound’s biological activity while minimizing false positives?

  • Methodological Answer :

  • Dose-response assays (e.g., IC₅₀ in cancer cell lines) with controls for thiol-mediated redox interference (e.g., include N-acetylcysteine).
  • Metabolomic profiling (UHPLC-QTOF-MS) to track thiomethyl metabolism.
  • CRISPR-Cas9 knockout models to validate target engagement. Triangulate data with molecular docking (AutoDock Vina) to predict binding motifs .

Q. What strategies address discrepancies in computational vs. experimental solubility data?

  • Methodological Answer : Use COSMO-RS simulations to predict solubility in diverse solvents. Experimentally validate via gravimetric analysis (shake-flask method) at 25°C. Adjust for thiomethyl hydrophobicity by adding co-solvents (e.g., DMSO <5% v/v). Report Hansen solubility parameters to guide formulation studies .

Data Contradiction Analysis

Q. How should researchers reconcile inconsistent catalytic activity data across studies?

  • Methodological Answer : Systematically evaluate variables:

  • Catalyst purity (trace metals in Pd catalysts can alter reactivity).
  • Substrate stoichiometry (thiomethyl groups may chelate metals).
  • Replicate experiments under standardized conditions (e.g., GLPs) and publish raw datasets. Use meta-analysis tools (e.g., RevMan) to identify outliers .

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